

Spectral analysis of 1-Acetyl-3,5-dimethyl Adamantane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-Acetyl-3,5-dimethyl Adamantane

Cat. No.: B1147207

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Spectral Analysis of 1-Acetyl-3,5-dimethyl Adamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-3,5-dimethyl adamantane is a derivative of adamantane, a rigid tricyclic hydrocarbon. The unique structural properties of the adamantane cage, including its lipophilicity and conformational rigidity, have made it a valuable scaffold in medicinal chemistry and materials science. Understanding the precise structure and spectral properties of its derivatives is crucial for quality control, reaction monitoring, and the rational design of new molecules. This technical guide provides an in-depth overview of the spectral analysis of **1-Acetyl-3,5-dimethyl Adamantane**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and analysis of structurally related adamantane derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **1-Acetyl-3,5-dimethyl Adamantane**. These predictions are derived from the analysis of similar adamantane structures and general spectroscopic principles.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.10	s	3H	-C(O)CH ₃
~1.85	m	6H	CH ₂ (adamantane cage)
~1.60	m	6H	CH ₂ (adamantane cage)
~1.25	s	2H	CH (adamantane cage)
~0.85	s	6H	-CH ₃ (adamantane cage)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~212	C=O
~50	C-C(O)CH ₃
~48	CH ₂
~42	CH
~32	C(CH ₃) ₂
~30	-CH ₃ (acetyl)
~28	-CH ₃ (adamantane)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H stretch (alkane)
~1710	Strong	C=O stretch (ketone)[1][2][3]
~1460	Medium	C-H bend (methylene)
~1370	Medium	C-H bend (methyl)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
206	Moderate	[M] ⁺ (Molecular Ion)
191	Low	[M - CH ₃] ⁺
163	Strong	[M - COCH ₃] ⁺
43	Very Strong	[CH ₃ CO] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of **1-Acetyl-3,5-dimethyl Adamantane**.

Materials:

- **1-Acetyl-3,5-dimethyl Adamantane** sample
- Deuterated chloroform (CDCl₃)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Acetyl-3,5-dimethyl Adamantane** in ~0.7 mL of CDCl_3 in a clean, dry NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using standard acquisition parameters.
 - Typically, a 90° pulse and a relaxation delay of 1-2 seconds are used.
 - Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the residual CHCl_3 signal at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Acquire the proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the FID similarly to the ^1H spectrum.
 - Reference the spectrum to the CDCl_3 triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-Acetyl-3,5-dimethyl Adamantane**, particularly the carbonyl group.

Materials:

- **1-Acetyl-3,5-dimethyl Adamantane** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets.
- Spatula
- Agate mortar and pestle (for KBr method)
- Hydraulic press (for KBr method)

Procedure (ATR Method):

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Spectrum Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect the background spectrum.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Collect the spectrum over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Acetyl-3,5-dimethyl Adamantane**.

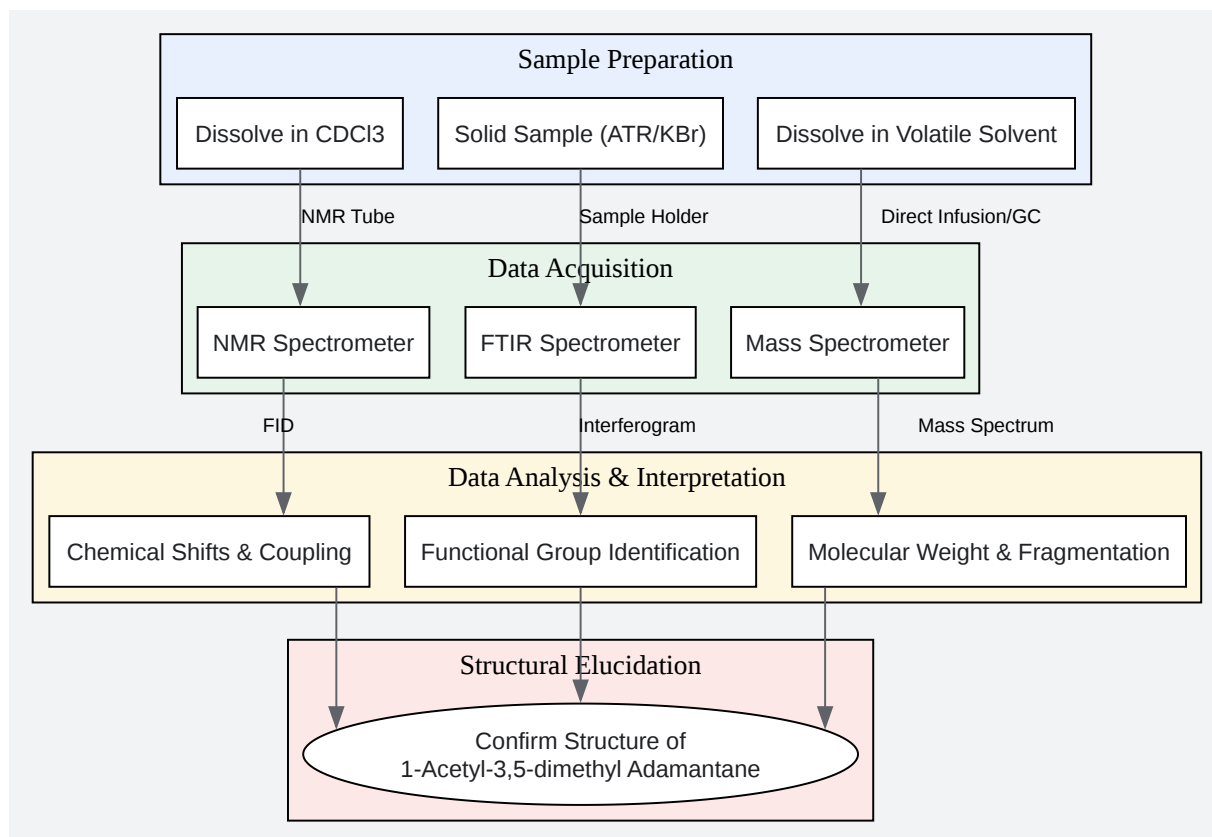
Materials:

- **1-Acetyl-3,5-dimethyl Adamantane** sample
- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
- Suitable solvent (e.g., methanol or dichloromethane)

Procedure:

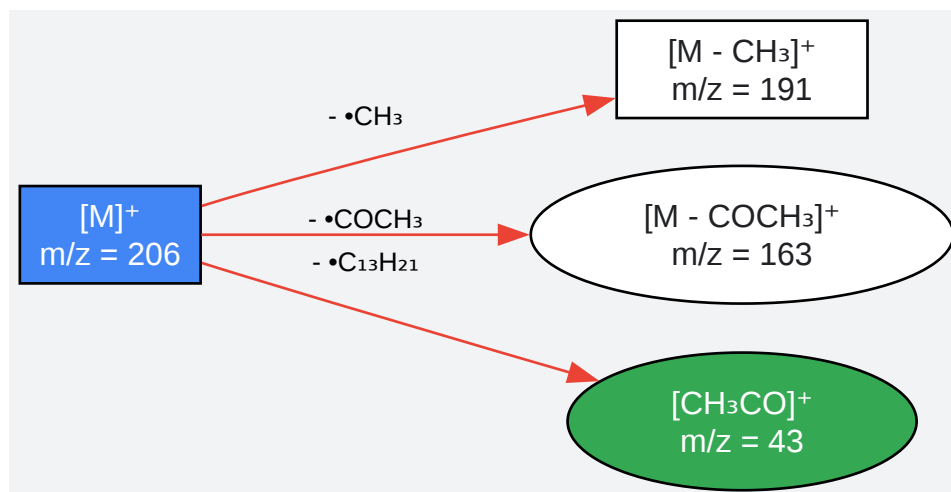
- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent.
- Instrument Setup:
 - Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
 - Set the ionization source parameters. For EI, a standard electron energy of 70 eV is typically used.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
 - The instrument will detect the mass-to-charge ratio of the molecular ion and its fragments.
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern to gain further structural information.

Visualizations



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Caption: Workflow for the spectral analysis of **1-Acetyl-3,5-dimethyl Adamantane**.



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Caption: Predicted mass spectrometry fragmentation of **1-Acetyl-3,5-dimethyl Adamantane**.

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